molecular formula C14H18O B1613245 Cyclopentyl 2,4-dimethylphenyl ketone CAS No. 898791-50-9

Cyclopentyl 2,4-dimethylphenyl ketone

Cat. No. B1613245
CAS RN: 898791-50-9
M. Wt: 202.29 g/mol
InChI Key: BLJNXLKEJANFMX-UHFFFAOYSA-N
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Description

Cyclopentyl 2,4-dimethylphenyl ketone is a chemical compound with the molecular formula C14H18O . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of ketones like Cyclopentyl 2,4-dimethylphenyl ketone has been a subject of interest in organic chemistry . An efficient five-step protocol for the synthesis of ketamine, a related compound, was developed. This involved the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration with acidic ionic liquid . A novel process for the synthesis of ketamine precursor 2-chlorophenyl cyclopentyl ketone from cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde was also validated .


Molecular Structure Analysis

The molecular structure of Cyclopentyl 2,4-dimethylphenyl ketone can be represented by the SMILES string Cc1ccc (CCC (=O)C2CCCC2)cc1 . The InChI key for this compound is GUBZCTLMYSMKCN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Cyclopentyl 2,4-dimethylphenyl ketone has a molecular weight of 230.34 g/mol . It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The compound is considered to have a complexity of 242 .

Safety And Hazards

Cyclopentyl 2,4-dimethylphenyl ketone may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

The use of environmentally friendly solvents in widely employed reactions is a challenge of vast real interest in contemporary organic chemistry . The development of a practical route to ketones from feedstock chemicals has long been a subject of interest . Therefore, the synthesis and applications of Cyclopentyl 2,4-dimethylphenyl ketone could be a promising direction for future research.

properties

IUPAC Name

cyclopentyl-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10-7-8-13(11(2)9-10)14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJNXLKEJANFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642565
Record name Cyclopentyl(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 2,4-dimethylphenyl ketone

CAS RN

898791-50-9
Record name Cyclopentyl(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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